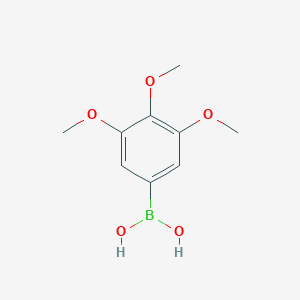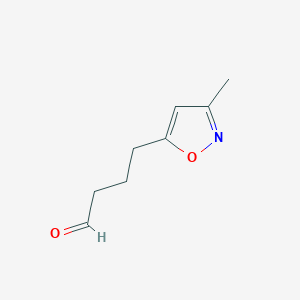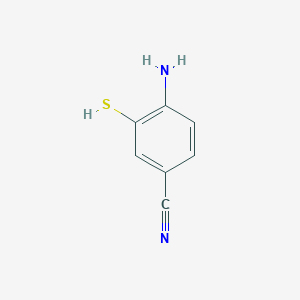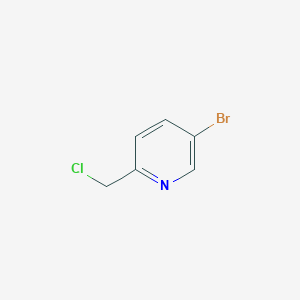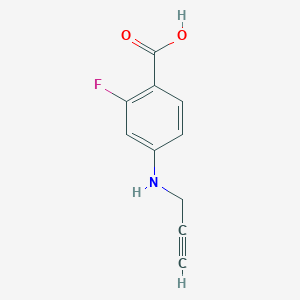
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called MAP4K4. This kinase is involved in various cellular processes such as inflammation, immune response, and metabolism. The inhibition of MAP4K4 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
Mécanisme D'action
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid is a selective inhibitor of MAP4K4, which is a member of the MAP kinase family. MAP4K4 is involved in various cellular processes, including inflammation, immune response, and metabolism. The inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid leads to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases.
Effets Biochimiques Et Physiologiques
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has been shown to have several biochemical and physiological effects in various preclinical models. In pancreatic cancer cells, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In obese mice, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid improves glucose tolerance and insulin sensitivity by activating the AMPK pathway in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has several advantages for lab experiments, including its selectivity for MAP4K4 and its ability to activate the AMPK pathway. However, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has some limitations, including its low solubility and stability, which may affect its efficacy in vivo.
List of
Orientations Futures
1. Further studies are needed to investigate the efficacy of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in various preclinical models of cancer, diabetes, and cardiovascular disorders.
2. The development of more potent and selective inhibitors of MAP4K4 may lead to improved therapeutic outcomes.
3. The identification of biomarkers of response to 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid may help to identify patients who are most likely to benefit from this therapy.
4. The combination of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid with other therapies may lead to improved therapeutic outcomes.
5. The investigation of the safety and toxicity of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in preclinical models is essential for its clinical development.
In conclusion, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid is a small molecule inhibitor of MAP4K4, which has shown promising results in various preclinical models of cancer, diabetes, and cardiovascular disorders. The inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid leads to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in the pathogenesis of various diseases. Further studies are needed to investigate the efficacy and safety of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid in preclinical models and to identify biomarkers of response to this therapy.
Méthodes De Synthèse
The synthesis of 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluoro-4-iodobenzoic acid with propargylamine to form the corresponding amide. This intermediate is then treated with sodium hydride and propargyl bromide to form the final product, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid has been extensively studied in various preclinical models and has shown promising results in the treatment of several diseases. In a study published in the journal Cell, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid was shown to inhibit the growth of pancreatic cancer cells both in vitro and in vivo. The study also demonstrated that the inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid led to the activation of the AMPK pathway, which is involved in energy metabolism and has been implicated in cancer growth.
In another study published in the journal Nature, 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid was shown to improve glucose tolerance and insulin sensitivity in obese mice. The study also demonstrated that the inhibition of MAP4K4 by 2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid led to the activation of the AMPK pathway in skeletal muscle, which is involved in glucose metabolism.
Propriétés
Numéro CAS |
173951-98-9 |
|---|---|
Nom du produit |
2-Fluoro-4-(2-propyn-1-ylamino)benzoic acid |
Formule moléculaire |
C10H8FNO2 |
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
2-fluoro-4-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-2-5-12-7-3-4-8(10(13)14)9(11)6-7/h1,3-4,6,12H,5H2,(H,13,14) |
Clé InChI |
QJFAIJPVHRJWFZ-UHFFFAOYSA-N |
SMILES |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
SMILES canonique |
C#CCNC1=CC(=C(C=C1)C(=O)O)F |
Synonymes |
Benzoic acid, 2-fluoro-4-(2-propynylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



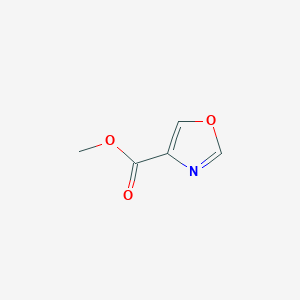
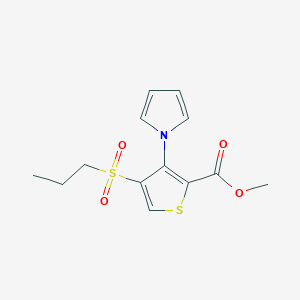
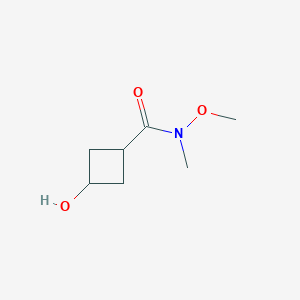
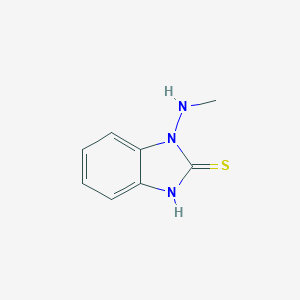
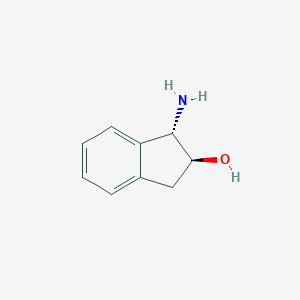

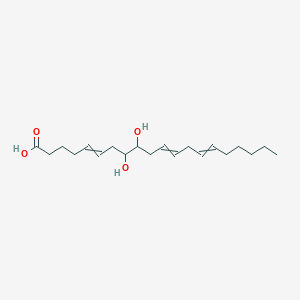
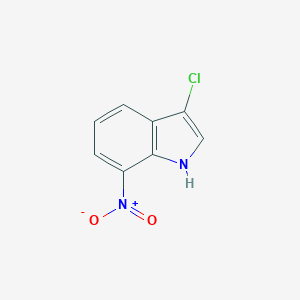
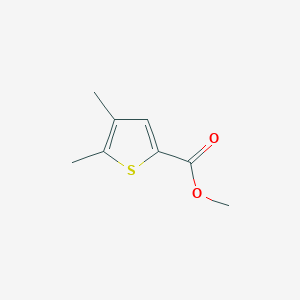
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
